2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine
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Overview
Description
2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine is a complex organic compound that features a thiazolidine ring substituted with a fluorophenyl group and a thiophen-2-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the fluorophenyl and thiophen-2-ylsulfonyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis or catalytic processes may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorophenyl or thiophen-2-ylsulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiophen-2-ylsulfonyl groups contribute to the compound’s binding affinity and specificity. The thiazolidine ring may play a role in stabilizing the compound’s conformation, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-3-(thiophen-2-yl)thiazolidine
- 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)imidazolidine
- 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)pyrrolidine
Uniqueness
Compared to similar compounds, 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine stands out due to the presence of both the fluorophenyl and thiophen-2-ylsulfonyl groups, which confer unique chemical and biological properties. These groups enhance the compound’s reactivity and potential for specific interactions with biological targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-thiophen-2-ylsulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S3/c14-11-5-2-1-4-10(11)13-15(7-9-19-13)20(16,17)12-6-3-8-18-12/h1-6,8,13H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWATWPEJBHWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=CS2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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